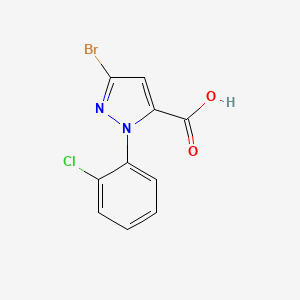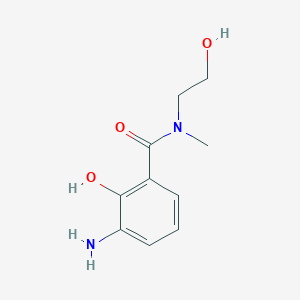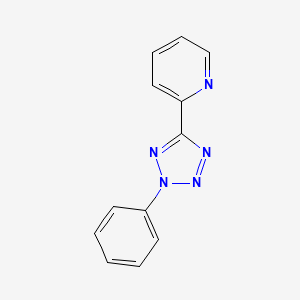
2-(2-Phenyl-2H-tetrazol-5-yl)pyridine
Overview
Description
2-(2-Phenyl-2H-tetrazol-5-yl)pyridine, also known as PTP, is a chemical compound that has gained attention in the scientific community due to its potential in various applications. It has a molecular formula of C12H9N5 and a molecular weight of 223.24 g/mol .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine was synthesized by treating 5-phenyl-1H-tetrazole with pyridin-3-ylboronic acid under Chan–Evans–Lam coupling conditions .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a pyridine ring attached to a phenyl group through a tetrazole ring . The InChI key for this compound is GSYKHAUXSQCVMH-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound is a solid compound . It should be stored in an inert atmosphere at temperatures between 2-8°C .Scientific Research Applications
Synthesis and Structural Analysis
Synthesis Techniques : 2-(2-Phenyl-2H-tetrazol-5-yl)pyridine and related compounds are synthesized using various techniques, including Chan–Evans–Lam coupling and nitration-reduction methods, combined with alkylation reactions of tetrazole derivatives. These methods are crucial for producing polynuclear tetrazole-containing ligands, including those combining tetrazole and pyridine rings (Ershov et al., 2023).
Structural Analysis : Advanced spectroscopic methods like NMR, IR spectroscopy, UV–Vis spectroscopy, and X-ray diffraction analysis are employed for structural characterization. These techniques provide insights into the molecular structure and electronic properties of these compounds (Ershov et al., 2023).
Photophysical and Electrochemical Properties
- Light-Emitting Applications : Tetrazole derivatives, particularly those containing pyridine rings, exhibit significant photophysical properties. These compounds can be used for light-emitting applications, such as in organic light-emitting devices. Manipulation of the sigma-donor strength of ligands in these compounds can enhance luminescence lifetimes, which is critical for their use in photonics and optoelectronics (Stagni et al., 2008).
Biological Applications
- DNA Binding and Antioxidant Properties : Some tetrazole derivatives demonstrate strong DNA-binding capabilities and possess antioxidant properties. These characteristics are essential for potential applications in medicinal chemistry and biochemistry, where interactions with genetic material and free radical scavenging are crucial (Reddy et al., 2016).
Safety and Hazards
The compound is classified as dangerous with hazard statements H315-H319-H228, indicating that it can cause skin irritation, serious eye irritation, and is flammable . Precautionary measures include avoiding sparks and open flames (P210), using protective gloves and eye/face protection (P280), and rinsing cautiously with water in case of eye contact (P305+P351+P338) .
Mechanism of Action
Target of Action
Tetrazole derivatives are known to be active ingredients in various drugs, suggesting that they interact with a variety of biological targets .
Mode of Action
Tetrazole derivatives are known to interact with their targets in a variety of ways, depending on the specific derivative and target .
Biochemical Pathways
Tetrazole derivatives are known to affect a variety of biochemical pathways, depending on the specific derivative and target .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
Result of Action
Tetrazole derivatives are known to have a variety of effects, depending on the specific derivative and target .
Action Environment
It is known that the compound should be stored in an inert atmosphere at 2-8°c for optimal stability .
properties
IUPAC Name |
2-(2-phenyltetrazol-5-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N5/c1-2-6-10(7-3-1)17-15-12(14-16-17)11-8-4-5-9-13-11/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSYKHAUXSQCVMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2N=C(N=N2)C3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20730630 | |
| Record name | 2-(2-Phenyl-2H-tetrazol-5-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20730630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
507270-06-6 | |
| Record name | 2-(2-Phenyl-2H-tetrazol-5-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20730630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Thieno[2,3-b]pyridin-2-amine](/img/structure/B1507481.png)
![Cyclopropanamine, 1-[3-(tetrahydro-2-furanyl)phenyl]-](/img/structure/B1507482.png)


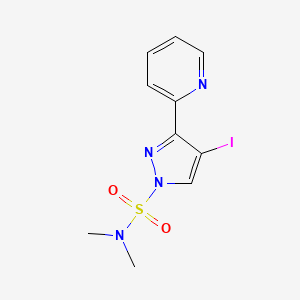
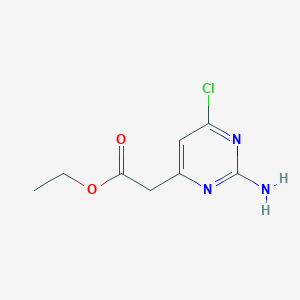
![4-Amino-2-Bromothieno[3,2-C]pyridine-7-Carboxamide](/img/structure/B1507497.png)
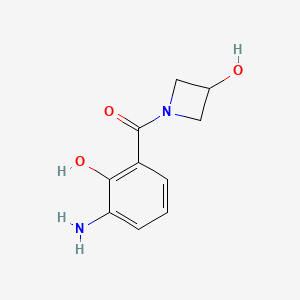

![7-Bromo-4-chloro-2-(methylthio)thieno[3,2-d]pyrimidine](/img/structure/B1507510.png)
